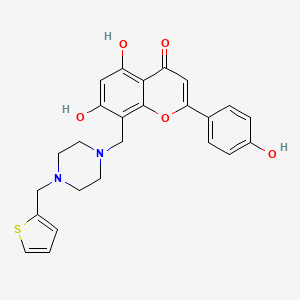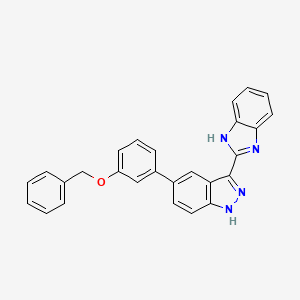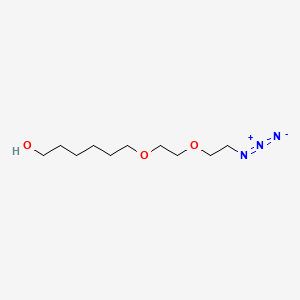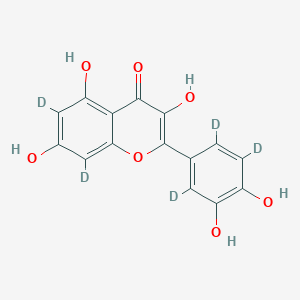![molecular formula C13H15N5 B11933215 N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive oxygen species 234 is a compound that belongs to the broader category of reactive oxygen species. Reactive oxygen species are chemically reactive molecules containing oxygen. They play a crucial role in various biological processes, including cell signaling and homeostasis. excessive amounts of reactive oxygen species can lead to oxidative stress, damaging cells and tissues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of reactive oxygen species 234 typically involves the generation of reactive oxygen species through various chemical reactions. Common methods include the use of hydrogen peroxide, superoxide anion, and hydroxyl radicals. These reactive oxygen species can be generated through photochemical reactions, electrochemical methods, and enzymatic reactions.
Industrial Production Methods
In industrial settings, the production of reactive oxygen species 234 often involves large-scale chemical reactors where controlled amounts of reactants are introduced to generate the desired reactive oxygen species. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the efficient production of reactive oxygen species 234.
化学反応の分析
Types of Reactions
Reactive oxygen species 234 undergoes various types of chemical reactions, including:
Oxidation: Reactive oxygen species 234 can oxidize other molecules, leading to the formation of new compounds.
Reduction: Reactive oxygen species 234 can be reduced by other molecules, resulting in the formation of less reactive species.
Substitution: Reactive oxygen species 234 can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving reactive oxygen species 234 include hydrogen peroxide, superoxide anion, and hydroxyl radicals. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving reactive oxygen species 234 depend on the specific reactants and reaction conditions. Common products include oxidized organic molecules, reduced metal ions, and substituted organic compounds.
科学的研究の応用
Reactive oxygen species 234 has a wide range of scientific research applications, including:
Chemistry: Reactive oxygen species 234 is used in various chemical reactions to study oxidation and reduction processes.
Biology: In biological research, reactive oxygen species 234 is used to investigate cellular signaling pathways and the effects of oxidative stress on cells and tissues.
Medicine: Reactive oxygen species 234 is studied for its potential therapeutic applications, including its role in cancer therapy and its ability to induce cell death in cancer cells.
Industry: In industrial applications, reactive oxygen species 234 is used in processes such as water treatment, where it helps to degrade organic pollutants.
作用機序
The mechanism of action of reactive oxygen species 234 involves its ability to interact with various molecular targets and pathways. Reactive oxygen species 234 can induce oxidative stress by reacting with cellular components such as lipids, proteins, and DNA. This can lead to cell damage and death. In cancer therapy, reactive oxygen species 234 can induce apoptosis, autophagy, and necrosis in cancer cells by increasing intracellular oxidative stress.
類似化合物との比較
Reactive oxygen species 234 can be compared with other similar compounds, such as:
Hydrogen Peroxide: Both reactive oxygen species 234 and hydrogen peroxide are reactive oxygen species that can induce oxidative stress. reactive oxygen species 234 may have different reactivity and stability compared to hydrogen peroxide.
Superoxide Anion: Superoxide anion is another reactive oxygen species that can participate in similar reactions as reactive oxygen species 234. The reactivity and specific applications of superoxide anion may differ from those of reactive oxygen species 234.
Hydroxyl Radicals: Hydroxyl radicals are highly reactive oxygen species that can cause significant oxidative damage. Reactive oxygen species 234 may have different reactivity and stability compared to hydroxyl radicals.
特性
分子式 |
C13H15N5 |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H15N5/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18) |
InChIキー |
XAJKXTPKZFCYPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)


![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)



![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)

![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)


